molecular formula C8H15N3O2 B1526424 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole CAS No. 1343256-66-5

1-(2,2-diethoxyethyl)-1H-1,2,4-triazole

Cat. No.: B1526424
CAS No.: 1343256-66-5
M. Wt: 185.22 g/mol
InChI Key: UUEDRXDKAPFPRH-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-1H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 2,2-diethoxyethyl group. This compound belongs to the broader class of 1,2,4-triazoles, which are heterocyclic aromatic compounds containing three nitrogen atoms in a five-membered ring. The diethoxyethyl substituent introduces both ether and acetal functionalities, which may enhance solubility in organic solvents and modulate electronic properties for applications in pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-3-12-8(13-4-2)5-11-7-9-6-10-11/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEDRXDKAPFPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=NC=N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,2-Diethoxyethyl)-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole class, which has garnered significant attention due to its diverse biological activities. The 1,2,4-triazole core is known for its incorporation into various pharmacologically active compounds, including antifungals, antivirals, and antibacterial agents. This article explores the biological activity of this specific triazole derivative based on recent research findings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of hydrazines with appropriate carbonyl compounds. The structure of this compound allows for various substitutions that can enhance its biological activity. The SAR studies indicate that modifications at specific positions of the triazole ring can significantly influence its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : This compound has shown promising results against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Properties : The triazole moiety is crucial for antifungal activity. Compounds with this structure have been reported to effectively inhibit fungal growth by disrupting ergosterol biosynthesis.
  • Anti-inflammatory Effects : Some derivatives of 1,2,4-triazoles have been noted for their anti-inflammatory properties through mechanisms involving cytokine modulation.

Detailed Research Findings

Recent studies have focused on evaluating the biological activities of this compound and its derivatives. Below are summarized findings from notable research:

Activity Findings
AntibacterialShowed MIC values ranging from 0.25 to 32 µg/mL against various strains including MRSA .
AntifungalEffective against Candida albicans, with significant inhibition observed in vitro .
Anti-inflammatoryReduced levels of TNF-α and IL-6 in stimulated immune cells .
CytotoxicityExhibited selective cytotoxicity against cancer cell lines with IC50 values between 10-20 µM .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several this compound derivatives against S. aureus and E. coli. The results indicated that certain modifications led to enhanced potency compared to standard antibiotics like ciprofloxacin. The most effective compound exhibited an MIC value of 0.25 µg/mL against MRSA strains.

Case Study 2: Antifungal Activity

In another research project focused on antifungal activity, derivatives were tested against clinical isolates of Candida. The results showed that compounds containing the diethoxyethyl group had superior activity compared to other triazole derivatives due to improved solubility and bioavailability.

Scientific Research Applications

Antibacterial Properties

1-(2,2-Diethoxyethyl)-1H-1,2,4-triazole derivatives have been investigated for their antibacterial activity. Research indicates that triazole compounds exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2,4-triazoles have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains with minimal inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and levofloxacin .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacteria TestedMIC (µg/mL)Reference
1-(2,2-diethoxyethyl)-triazoleMRSA0.25
4-Amino-1,2,4-triazoleE. coli5
Ciprofloxacin DerivativeS. aureus0.25

Antifungal Activity

The antifungal properties of triazoles are well-documented; they inhibit the growth of various fungi by targeting specific enzymes involved in ergosterol synthesis. The compound has been noted for its high activity against Candida species and other pathogenic fungi . In some studies, the incorporation of the triazole moiety into existing antifungal frameworks has resulted in compounds with enhanced potency compared to traditional agents like fluconazole.

Table 2: Antifungal Activity of Triazole Derivatives

CompoundFungi TestedEC50 (µg/mL)Reference
Myrtenal DerivativeC. albicans0.0087
Sulfonamide-TriazoleA. niger0.01

Fungicides

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The application of 1-(2,2-diethoxyethyl)-triazole derivatives has shown promising results in controlling plant diseases caused by various fungi . Studies have demonstrated that these compounds can be effective against phytopathogenic fungi such as Fusarium and Phytophthora species.

Table 3: Efficacy of Triazole Fungicides

CompoundFungi TargetedEfficacy (%)Reference
Triazole DerivativeFusarium oxysporum>90
Triazole HybridPhytophthora infestans>85

Polymeric Applications

The incorporation of triazole compounds into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. Research indicates that triazoles can act as cross-linking agents in polymer systems, improving their performance in various applications including coatings and adhesives .

Case Study 1: Antibacterial Activity Against MRSA

A study evaluated a series of triazole derivatives for their antibacterial activity against MRSA. The results indicated that certain modifications to the triazole ring significantly enhanced antibacterial potency, with some compounds achieving MICs below those of standard treatments .

Case Study 2: Agricultural Application Against Fungal Pathogens

In a field trial aimed at controlling Fusarium wilt in crops, a derivative of 1-(2,2-diethoxyethyl)-triazole was applied as a foliar spray. The results showed a reduction in disease incidence by over 70%, demonstrating the compound's potential as an effective agricultural fungicide .

Chemical Reactions Analysis

Hydrolysis of the Diethoxyethyl Group

The diethoxyethyl moiety undergoes acid-catalyzed hydrolysis to yield a carbonyl group, forming 1-(2-oxoethyl)-1H-1,2,4-triazole. This reaction is critical for generating reactive intermediates:

  • Conditions : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous ethanol at reflux .

  • Mechanism : Protonation of the ether oxygen, followed by nucleophilic attack by water, leading to cleavage of the ethoxy groups and formation of a ketone or aldehyde .

Cyclization and Heterocycle Formation

The triazole core participates in cycloaddition reactions or forms fused heterocycles. For example:

  • Copper-mediated cycloaddition : Reacting with terminal alkynes or azides under Cu(I) catalysis generates triazole-linked hybrids, though 1,2,4-triazoles are less reactive than 1,2,3-triazoles in click chemistry .

  • Phosphonate coupling : Interaction with β-ketophosphonates in the presence of Cs₂CO₃ yields oxaphosphetane intermediates, enabling HWE (Horner–Wadsworth–Emmons)-type eliminations .

Oxidation

  • Diethoxyethyl → Carbonyl : As noted above, acid hydrolysis converts the diethoxyethyl group to a ketone, enabling further derivatization (e.g., condensation reactions) .

Reduction

  • Selective reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring sparingly but may target unsaturated side chains if present .

Stability and Degradation Pathways

  • Thermal stability : The diethoxyethyl group enhances solubility but may decompose at >150°C, releasing ethanol and forming carbonyl byproducts .

  • pH sensitivity : Stable under neutral conditions but prone to hydrolysis in acidic or basic media .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features and electronic properties of 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole with related triazole derivatives:

Compound Substituents Key Functional Groups Electronic Effects Reference
This compound 2,2-Diethoxyethyl Ether, acetal Electron-donating (ether groups)
1-(4-Fluorophenyl)-1H-1,2,4-triazole 4-Fluorophenyl Aromatic, halogen Electron-withdrawing (fluorine)
1-(3-Nitro-1H-1,2,4-triazol-1-yl)propan-2-ol Nitro, hydroxyl Nitro, alcohol Strong electron-withdrawing (nitro)
1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole 3,4-Dichlorobenzyl Aromatic, halogen Electron-withdrawing (chlorine)
1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]-1H-1,2,4-triazole Bistriazole-phenyl Aromatic, bistriazole Conjugation-enhanced π-system

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, halogens) increase reactivity in electrophilic substitutions, whereas electron-donating ether groups may stabilize charge distribution in catalytic or biological applications .

Key Observations :

  • Click chemistry offers high regioselectivity for triazole formation but requires azide precursors .
  • One-pot methods for bistriazoles emphasize scalability and reduced environmental impact .

Key Observations :

  • Substituted triazoles with halogenated aryl groups exhibit potent antimicrobial and enzyme inhibitory activities .

Preparation Methods

Cyclization Using 2,2-Diethoxyethyl Hydrazine Derivatives

  • Method Overview:
    Synthesis of 1-(2,2-diethoxyethyl)-1,2,4-triazole by cyclization of 2,2-diethoxyethyl hydrazine derivatives with formamide or formic acid esters.

  • Reaction Conditions:

    • Reagents: 2,2-Diethoxyethyl hydrazine, formamide or formic acid esters, ammonium salts (e.g., ammonium chloride).
    • Catalyst: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like ceric ammonium nitrate.
    • Temperature: 140–180°C under sealed or pressurized conditions.
    • Solvent: Ethanol or polyethylene glycol (PEG) for eco-friendly conditions.
    • Reaction Time: Several hours with reflux or autoclave heating.
  • Mechanism:
    The hydrazine derivative reacts with formamide derivatives to form an intermediate (e.g., diformylhydrazine analog), which cyclizes to form the triazole ring bearing the 2,2-diethoxyethyl substituent at N1.

  • Advantages:

    • One-pot synthesis integrating substitution and ring formation.
    • Potentially higher purity and yield due to fewer steps.
    • Environmentally friendly solvents and catalysts can be employed.
  • Limitations:

    • Requires careful control of temperature and pressure.
    • Availability of 2,2-diethoxyethyl hydrazine derivatives may be limited.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Alkylation with 2,2-diethoxyethyl halide 1H-1,2,4-triazole, 2,2-diethoxyethyl chloride/bromide, base 50–80°C, DMF/DMSO, 4–12 h 60–85 Simple, regioselective Requires alkyl halide, side reactions possible
Cyclization of 2,2-diethoxyethyl hydrazine with formamide esters 2,2-Diethoxyethyl hydrazine, formamide esters, ammonium salts, acid catalyst 140–180°C, ethanol/PEG, reflux or autoclave 75–92 One-pot, eco-friendly solvents Requires hydrazine derivative, higher temp/pressure

Detailed Research Findings and Notes

  • Patent CN105906575A describes a high-pressure synthesis method for 1H-1,2,4-triazole from formic acid esters, hydrazine hydrate, and ammonium salts with subsequent alkylation steps possible to introduce substituents. This process emphasizes efficient reaction speed, lower temperature, and reduced waste, which can be adapted for substituted triazoles like this compound.

  • US Patent US4267347A outlines a process for preparing 1,2,4-triazole by reacting hydrazine hydrate with formamide at 160–180°C, yielding high purity triazole. This method can be extended by using substituted hydrazine derivatives such as 2,2-diethoxyethyl hydrazine to obtain N-substituted triazoles in one step.

  • Recent literature reviews highlight the use of acid catalysis (p-toluenesulfonic acid) and oxidative cyclization (ceric ammonium nitrate) in polyethylene glycol solvents to synthesize substituted 1,2,4-triazoles under mild and environmentally friendly conditions with excellent yields (up to 92%).

  • Mechanistic insights suggest that the key step in substituted triazole synthesis is the formation of a hydrazone or diformylhydrazine intermediate, followed by intramolecular cyclization promoted by acid or Lewis acid catalysts, which is applicable to 2,2-diethoxyethyl substituted precursors.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazides with carbonyl derivatives. For example, refluxing 2,2-diethoxyethyl hydrazide with triazole precursors in DMSO (18 hours) followed by reduced-pressure distillation and crystallization in water-ethanol yields ~65% product . Key variables include solvent choice (polar aprotic solvents enhance reactivity), temperature (reflux prevents intermediate decomposition), and purification via recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., diethoxyethyl CH₂ groups at δ 3.5–4.0 ppm) and confirms triazole ring formation.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₈H₁₅N₃O₂).
  • FT-IR : Identifies functional groups (e.g., triazole C=N stretching at 1550–1600 cm⁻¹) .

Q. How can researchers address low yields during crystallization of this compound?

  • Methodological Answer : Optimize solvent polarity (e.g., water-ethanol mixtures for gradual crystal growth) and adjust cooling rates. Stirring for extended periods (e.g., 12 hours) at room temperature ensures complete precipitation .

Advanced Research Questions

Q. What computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the 6-311G+(d,p) level calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antifungal or antibacterial activity. Molecular docking studies against target enzymes (e.g., fungal CYP51) can rationalize mechanistic interactions .

Q. How do structural modifications (e.g., substituents on the triazole ring) affect the compound’s physicochemical stability?

  • Methodological Answer : Introduce substituents (e.g., methyl, chloro) via nucleophilic substitution or Suzuki coupling. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Bulky groups like diethoxyethyl enhance steric protection against hydrolysis .

Q. What strategies resolve contradictions in spectral data for structurally similar triazole derivatives?

  • Methodological Answer : Use 2D NMR (HSQC, HMBC) to differentiate overlapping signals. For example, diethoxyethyl CH₂ protons may couple with adjacent ether oxygens, distinct from alkyl-substituted analogs. Cross-validate with X-ray crystallography when single crystals are obtainable .

Q. How can researchers evaluate the environmental fate of this compound?

  • Methodological Answer : Conduct soil column studies to measure leaching potential (log Kₒc > 3 indicates low mobility). Use LC-MS/MS to track degradation products (e.g., triazole ring cleavage products) under simulated sunlight (UV irradiation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-diethoxyethyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(2,2-diethoxyethyl)-1H-1,2,4-triazole

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